![molecular formula C16H22ClNO2S B2365836 3-(3-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide CAS No. 2034452-82-7](/img/structure/B2365836.png)
3-(3-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide
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Description
3-(3-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies.
Scientific Research Applications
- Researchers have investigated this compound for its ability to inhibit calcium mobilization. In particular, it has shown strong inhibition in CHO cells overexpressing human BLT1 and BLT2 receptors .
- Scientists have synthesized selective norbornane-type aspartate analog inhibitors of glutamate transporter 1 using related compounds. Investigating this compound’s effects on glutamate transporters may contribute to neuroprotective drug development .
- Arylethenylbenzofuroxan derivatives can be synthesized via Wittig-Boden reactions using related compounds. Investigating this compound’s reactivity in such reactions could expand our understanding of synthetic methodologies .
Calcium Mobilization Inhibition
Glutamate Transporter Inhibitors
Wittig-Boden Reactions
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2S/c1-20-16(7-9-21-10-8-16)12-18-15(19)6-5-13-3-2-4-14(17)11-13/h2-4,11H,5-10,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSCTRGBRULEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)propanamide |
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